molecular formula C6H8O4 B6240874 hex-2-enedioic acid CAS No. 2583-24-6

hex-2-enedioic acid

Cat. No.: B6240874
CAS No.: 2583-24-6
M. Wt: 144.1
InChI Key:
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Description

Hex-2-enedioic acid, also known as 2-hexenedioic acid, is an organic compound with the molecular formula C6H8O4. It is a dicarboxylic acid where the carbon-carbon double bond is located at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hex-2-enedioic acid can be synthesized through various methods. One common synthetic route involves the oxidation of hex-2-ene using strong oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3). The reaction typically requires controlled conditions to ensure the selective formation of the dicarboxylic acid .

Industrial Production Methods

In industrial settings, this compound can be produced through the catalytic oxidation of hex-2-ene. This process often involves the use of metal catalysts such as palladium or platinum to facilitate the oxidation reaction. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Hex-2-enedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: More complex dicarboxylic acids

    Reduction: Hexanedioic acid

    Substitution: Esters or amides

Scientific Research Applications

Hex-2-enedioic acid has several scientific research applications:

Comparison with Similar Compounds

Hex-2-enedioic acid can be compared with other similar dicarboxylic acids, such as:

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable building block in organic synthesis

Properties

IUPAC Name

(E)-hex-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c7-5(8)3-1-2-4-6(9)10/h1,3H,2,4H2,(H,7,8)(H,9,10)/b3-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBSUGYTMJWPAX-HNQUOIGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801333155
Record name (E)-hex-2-enedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801333155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name trans-2-Hexenedioic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013311
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4440-68-0
Record name (E)-hex-2-enedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801333155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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